2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
799265-83-1
VCID:
VC0345327
InChI:
InChI=1S/C18H21NO3S/c1-13-14(2)18(9-8-17(13)22-3)23(20,21)19-11-10-15-6-4-5-7-16(15)12-19/h4-9H,10-12H2,1-3H3
SMILES:
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Molecular Formula:
C18H21NO3S
Molecular Weight:
331.4g/mol
2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No.: 799265-83-1
Main Products
VCID: VC0345327
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4g/mol
CAS No. | 799265-83-1 |
---|---|
Product Name | 2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C18H21NO3S |
Molecular Weight | 331.4g/mol |
IUPAC Name | 2-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C18H21NO3S/c1-13-14(2)18(9-8-17(13)22-3)23(20,21)19-11-10-15-6-4-5-7-16(15)12-19/h4-9H,10-12H2,1-3H3 |
Standard InChIKey | VSKNBPQMXVFXQE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Canonical SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
PubChem Compound | 1088782 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume